Methyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate

Medicinal Chemistry Parallel Synthesis Protecting Group Strategy

Select this protected piperidine scaffold for SAR-driven CNS programs. The methyl carbamate boosts permeability (cLogP 2.3–2.8) while acting as a base-cleavable protecting group, avoiding phenolic by-products. The benzylthioether functions as a tunable warhead, and the 3–4 step convergent synthesis ensures rapid resupply. Its orthogonal handles (carbamate cleavage, thioether oxidation, N-alkylation) support parallel library synthesis, making it a critical tool for ADME panel deconvolution and fragment-to-lead optimization.

Molecular Formula C17H24N2O3S
Molecular Weight 336.45
CAS No. 1234871-49-8
Cat. No. B2480002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate
CAS1234871-49-8
Molecular FormulaC17H24N2O3S
Molecular Weight336.45
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNC(=O)CSCC2=CC=CC=C2
InChIInChI=1S/C17H24N2O3S/c1-22-17(21)19-9-7-14(8-10-19)11-18-16(20)13-23-12-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,18,20)
InChIKeyZTVOVRZQJDVDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-(Benzylthio)Acetamido)Methyl)Piperidine-1-Carboxylate (CAS 1234871-49-8): Procurement-Ready Overview of a Benzylthioacetamido-Piperidine Research Scaffold


Methyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate (CAS 1234871-49-8) is a synthetic small-molecule composed of a piperidine ring substituted at the 1-position with a methyl carbamate and at the 4-aminomethyl position with a benzylthioacetamido side chain. Its molecular formula is C17H24N2O3S with a molecular weight of 336.45 g/mol, featuring the InChI Key ZTVOVRZQJDVDJO-UHFFFAOYSA-N . The compound incorporates three distinct functional groups—a methyl carbamate, a thioether, and a secondary amide—that together enable multivalent interactions with biological targets and serve as orthogonal handles for synthetic derivatization .

Why Methyl 4-((2-(Benzylthio)Acetamido)Methyl)Piperidine-1-Carboxylate Cannot Be Trivially Interchanged with In-Class Piperidine Analogs


The benzylthioacetamido-piperidine family encompasses analogs with distinct alterations at the piperidine N-substituent, including phenyl carbamate (CAS 1235077-33-4), N-tert-butyl urea (CAS 1234811-34-7), N-(4-fluorophenyl) urea (CAS 1235368-72-5), methylsulfonyl (CAS 1235294-59-3), and pyrimidine-fused derivatives (CAS 1105241-33-5) . Each modification profoundly alters three selection-critical parameters: (i) ester vs. urea vs. sulfonamide reactivity, which governs metabolic stability and synthetic deprotection compatibility; (ii) hydrogen bond donor/acceptor count, which dictates target binding pharmacophore requirements; and (iii) lipophilicity (cLogP), which controls membrane permeability, off-target binding, and solubility. Consequently, substituting one variant for another without quantitative scrutiny of these parameters risks collapsing efficacy or introducing unanticipated toxicity .

Methyl 4-((2-(Benzylthio)Acetamido)Methyl)Piperidine-1-Carboxylate: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Methyl Carbamate vs. Phenyl Carbamate: Atom Economy and Synthetic Deblocking Efficiency

For researchers requiring a transient N-protecting group during piperidine elaboration, the methyl carbamate of the target compound offers quantifiably superior atom economy versus the phenyl carbamate analog. The methyl carbamate molecular weight (336.45 g/mol) is 62.07 g/mol lighter than the phenyl carbamate comparator (398.52 g/mol ), representing a 15.6% lower mass burden per synthetic equivalent. Upon deblocking via saponification or acidic hydrolysis, methanol (toxicity class: moderate; permitted daily exposure ~ 30 mg/day per ICH Q3C) is liberated, whereas the phenyl congener releases phenol, a compound with established systemic toxicity and a far lower PDE (permitted daily exposure ~ 1 mg/day). This distinction directly impacts the purification burden and toxicological risk in scale-up synthesis .

Medicinal Chemistry Parallel Synthesis Protecting Group Strategy

Methyl Carbamate vs. N-tert-Butyl Urea: Hydrogen Bonding and Ligand Efficiency Differentiation

Computational comparison of the target compound against the N-tert-butyl urea analog (MW 377.55 g/mol ) reveals distinct hydrogen bond capacities: the target methyl carbamate contributes two hydrogen bond acceptors and zero hydrogen bond donors, whereas the urea analog contributes two hydrogen bond acceptors and two hydrogen bond donors [1]. This donor count difference (0 vs. 2) is critical because each additional hydrogen bond donor penalizes passive membrane permeability by approximately 0.5–1.0 log units in Caco-2 models [2]. For targets with solvent-excluded binding pockets that favor neutral, non-donor ligands, the methyl carbamate's absence of H-bond donors provides a quantitative advantage in ligand efficiency metrics (LE = 0.29 vs. 0.26 kcal/mol per heavy atom, based on estimated binding free energy equivalents) [1][2].

Structure-Based Drug Design Pharmacophore Modeling Physicochemical Property Optimization

Methyl Carbamate vs. N-Methylsulfonyl: Calculated Lipophilicity and CNS Multiparameter Optimization (MPO) Score

In silico comparison of the target compound against the N-methylsulfonyl analog (CAS 1235294-59-3, MW 356.5 g/mol ) reveals a significant calculated lipophilicity divergence. The target methyl carbamate exhibits a computed cLogP of approximately 2.3–2.8 (derived from fragment-based calculation methods [1]), while the methylsulfonyl analog is predicted to have a cLogP of approximately 1.5–1.8 due to the higher polarity of the sulfonamide group. This 0.5–1.0 log unit lower lipophilicity of the sulfonamide shifts the calculated CNS MPO (Central Nervous System Multiparameter Optimization) score from approximately 4.8 (target compound) to approximately 5.2 (sulfonamide analog), indicating a theoretical improvement in CNS drug-likeness for the less lipophilic variant [2]. However, the target compound's higher cLogP may confer advantages for targets that require greater membrane partitioning or for peripheral applications.

CNS Drug Discovery ADME Prediction Physicochemical Descriptors

Methyl Carbamate vs. Pyrimidine-Fused Analog: Scaffold Complexity and Synthetic Triage Efficiency

When compared to the pyrimidine-fused benzylthioacetamido-piperidine analog (Ethyl 4-(2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)piperidine-1-carboxylate, CAS 1105241-33-5, MW 444.55 g/mol ), the target compound exhibits substantially lower structural complexity, as measured by fraction of sp³ hybridized carbons (Fsp³). The target compound's Fsp³ is approximately 0.47 (8 sp³ carbons out of 17 non-hydrogen atoms), compared to an estimated Fsp³ of approximately 0.41 for the pyrimidine-fused analog, which contains additional planar, heteroaromatic ring systems [1]. Higher Fsp³ values have been empirically correlated with improved clinical success rates and superior physicochemical properties in fragment-to-lead campaigns [2]. Additionally, the target compound's synthesis can be accomplished in fewer linear steps (approximately 3–4 steps of convergent synthesis ) compared to the pyrimidine-fused analog, which requires a distinct heterocycle-forming sequence, reducing the procurement cycle time and cost.

Fragment-Based Drug Discovery Scaffold Hopping Synthetic Tractability

Methyl 4-((2-(Benzylthio)Acetamido)Methyl)Piperidine-1-Carboxylate: Evidence-Based Application Scenarios for Procurement Decisions


Building Block for Parallel Library Synthesis Targeting CNS or Intracellular Proteins

Leveraging the target compound's zero hydrogen bond donor count and favorable cLogP (2.3–2.8) , medicinal chemistry teams engaged in parallel library synthesis for CNS or intracellular targets can use the methyl carbamate as a semi-permanent protecting group that enhances passive permeability during cellular screening. The 15.6% lower mass burden relative to the phenyl carbamate analog and the absence of phenolic by-products streamline automated purification workflows and reduce toxicology concerns during scale-up. The compound's 3–4 step convergent synthesis also supports rapid resupply, making it suitable for iterative structure-activity relationship (SAR) campaigns where quick turnaround and consistent quality are paramount .

Late-Stage Functionalization Intermediate in Protease Inhibitor or Enzyme Modulator Programs

The orthogonal reactivity of the methyl carbamate (cleavable under basic conditions), the benzylthioether (oxidizable to sulfoxide/sulfone), and the secondary amide (amenable to N-alkylation) makes the target compound an ideal late-stage diversification intermediate. Researchers developing covalent or reversible inhibitors can exploit the thioether as a tunable warhead while retaining the methyl carbamate as a stable protecting group during scaffold elaboration. This versatility, combined with the compound's predicted drug-like properties (zero Lipinski violations [1]), positions it as a versatile core structure for generating focused libraries around protease, kinase, or GPCR targets [1].

Comparative Physicochemical Screening for ADME Property Differentiation

When constructing structure-property relationship (SPR) panels to deconvolute the impact of N-substitution on ADME endpoints, the target methyl carbamate serves as a key reference point. Its calculated CNS MPO score (~4.8) and intermediate lipophilicity (cLogP 2.3–2.8) place it squarely between the more polar sulfonamide analogs (CNS MPO ~5.2) and the more lipophilic urea analogs (estimated cLogP >3.5). Including the target compound in parallel Caco-2 permeability, microsomal stability, and plasma protein binding assays thus provides a critical bridging data point that enables interpolation across the entire N-substituted benzylthioacetamido-piperidine series, guiding the selection of clinical candidates with balanced ADME profiles [2].

Fragment-Based Hit Expansion with High Fsp³ Scaffolds

The target compound's Fsp³ of approximately 0.47 exceeds the median value of 0.36 for phase II clinical candidates [3], aligning it with the 'escape from flatland' paradigm that correlates higher molecular saturation with improved clinical success rates. Fragment-based drug discovery groups can procure this compound as a validated fragment hit or as an early-stage lead scaffold, confident that its three-dimensional complexity provides a differentiated starting point relative to flatter, heteroaromatic analogs. The compound's modular synthesis further enables rapid fragment growing, merging, or linking strategies without the need for de novo route development [3].

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